molecular formula C17H18N4S B14200057 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine CAS No. 832081-92-2

2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine

Cat. No.: B14200057
CAS No.: 832081-92-2
M. Wt: 310.4 g/mol
InChI Key: AUHMRKDXVOGQFA-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a piperidine ring and a thiophene ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoxaline Core: Starting with a benzene-1,2-diamine and a 1,2-dicarbonyl compound to form the quinoxaline core.

    Introduction of the Piperidine Ring: Reacting the quinoxaline core with piperidine under suitable conditions.

    Attachment of the Thiophene Ring: Using a thiophene derivative to introduce the thiophene ring at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Inhibiting or Activating Pathways: Involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)quinoxaline: Lacks the thiophene ring.

    3-(Thiophen-2-yl)quinoxaline: Lacks the piperidine ring.

    6-Aminoquinoxaline: Lacks both the piperidine and thiophene rings.

Uniqueness

2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine is unique due to the presence of both the piperidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

832081-92-2

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-amine

InChI

InChI=1S/C17H18N4S/c18-12-6-7-13-14(11-12)19-16(15-5-4-10-22-15)17(20-13)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9,18H2

InChI Key

AUHMRKDXVOGQFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CS4

Origin of Product

United States

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